1-[2-(4-pyridinyl)ethyl]-1H-indole
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Overview
Description
1-(2-pyridin-4-ylethyl)indole is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of 1-(2-pyridin-4-ylethyl)indole consists of an indole ring system attached to a pyridine ring via an ethyl linker. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-pyridin-4-ylethyl)indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a classical approach for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring.
Another approach involves the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and its subsequent conversion into an allylic alcohol . These methods highlight the versatility of synthetic strategies available for indole derivatives.
Industrial Production Methods
Industrial production of 1-(2-pyridin-4-ylethyl)indole may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, pressure, and choice of catalysts, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(2-pyridin-4-ylethyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as indolines.
Substitution: Electrophilic substitution reactions are common, where substituents can be introduced at specific positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indolines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
1-(2-pyridin-4-ylethyl)indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in studying biological pathways and interactions due to its structural similarity to natural indole derivatives.
Industry: The compound finds use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-pyridin-4-ylethyl)indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with mitogen-activated protein kinases, influencing cellular signaling pathways . The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound with a simpler structure.
Pyrido[1,2-a]indole: A related compound with a fused pyridine and indole ring system.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
1-(2-pyridin-4-ylethyl)indole is unique due to its specific structural features, which combine the properties of both indole and pyridine rings. This dual functionality allows it to participate in a wider range of chemical and biological interactions compared to simpler indole derivatives.
Properties
Molecular Formula |
C15H14N2 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-(2-pyridin-4-ylethyl)indole |
InChI |
InChI=1S/C15H14N2/c1-2-4-15-14(3-1)8-12-17(15)11-7-13-5-9-16-10-6-13/h1-6,8-10,12H,7,11H2 |
InChI Key |
DACCZVNTZZMZJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCC3=CC=NC=C3 |
Origin of Product |
United States |
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